molecular formula C16H15Cl2NO2 B14699331 N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide CAS No. 24727-44-4

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide

Cat. No.: B14699331
CAS No.: 24727-44-4
M. Wt: 324.2 g/mol
InChI Key: KUVYCCPBOPYCAF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is a chemical compound with a complex structure that includes benzyl, dichlorophenoxy, and methylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide typically involves the reaction of benzylamine with 3,4-dichlorophenol and methylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
  • N-benzyl-2-(3,4-dichlorophenoxy)nicotinamide
  • N-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide

Uniqueness

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

24727-44-4

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-19(10-12-5-3-2-4-6-12)16(20)11-21-13-7-8-14(17)15(18)9-13/h2-9H,10-11H2,1H3

InChI Key

KUVYCCPBOPYCAF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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